molecular formula C12H15NO B13105270 4-(Benzyl(methyl)amino)but-2-YN-1-OL

4-(Benzyl(methyl)amino)but-2-YN-1-OL

Cat. No.: B13105270
M. Wt: 189.25 g/mol
InChI Key: XHXOAPKWTQSRBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyl(methyl)amino)but-2-YN-1-OL is an organic compound with the molecular formula C12H15NO It is a derivative of butyn-1-ol, where the hydrogen atom on the nitrogen is replaced by a benzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyl(methyl)amino)but-2-YN-1-OL typically involves the reaction of 4-chlorobut-2-yn-1-ol with benzylmethylamine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation or recrystallization are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyl(methyl)amino)but-2-YN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzyl(methyl)amino)but-2-YN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyl(methyl)amino)but-2-YN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the benzyl and methyl groups on the nitrogen atom can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, further affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyl(methyl)amino)but-2-YN-1-OL is unique due to the presence of both benzyl and methyl groups on the nitrogen atom, which can enhance its binding interactions and biological activity compared to similar compounds. The combination of these functional groups provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-[benzyl(methyl)amino]but-2-yn-1-ol

InChI

InChI=1S/C12H15NO/c1-13(9-5-6-10-14)11-12-7-3-2-4-8-12/h2-4,7-8,14H,9-11H2,1H3

InChI Key

XHXOAPKWTQSRBL-UHFFFAOYSA-N

Canonical SMILES

CN(CC#CCO)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.